molecular formula C17H20BrN3O2S B2536004 4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2309777-99-7

4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Katalognummer B2536004
CAS-Nummer: 2309777-99-7
Molekulargewicht: 410.33
InChI-Schlüssel: YDYINTZIBIFGCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various research fields. BDBES is a sulfonamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Zinc Phthalocyanine Derivatives for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for Type II photodynamic therapy mechanisms, primarily used in cancer treatment. Their remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yields, position them as excellent candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-inflammatory Agents

Pyrazolyl Benzenesulfonamide Derivatives : A variety of pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, showing superior gastrointestinal safety profiles compared to standard drugs like indomethacin, and some have displayed selective COX-2 enzyme inhibitory activity (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Antidiabetic Activity

Fluoropyrazolesulfonylurea and Thiourea Derivatives : The synthesis of fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives has been reported. These compounds were prepared as potential hypoglycemic agents, with preliminary biological screening revealing significant antidiabetic activity. The study involved molecular and biological properties calculations to determine favorable drug-like profiles for future drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Carbonic Anhydrase Inhibition

Carbonic Anhydrase I and II Inhibition : A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds demonstrated Ki values in specific ranges, indicating potential for detailed carbonic anhydrase inhibition studies which could have implications in managing conditions like glaucoma, epilepsy, and altitude sickness (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Eigenschaften

IUPAC Name

4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYINTZIBIFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.